1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]
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Overview
Description
1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound 1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them important in the development of new useful derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of the action of indole derivatives can vary widely, depending on their specific biological activities . Some indole derivatives have been reported to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] typically involves the reaction of 1-methyl-1H-indole-2,3-dione with 4-chlorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production would require adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in various substituted indole derivatives.
Scientific Research Applications
1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-dione: A precursor to many indole derivatives with diverse biological activities.
4-chlorophenylhydrazine: A reagent used in the synthesis of various hydrazone derivatives.
Uniqueness
1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone] is unique due to its specific chemical structure, which combines the indole nucleus with a hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-1-methylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-17-11-8-6-10(16)7-9-11/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMKJULYJADQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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